Cas no 52779-57-4 (Propanedioic acid,2-methyl-2-[4-(2-thienylcarbonyl)phenyl]-, 1,3-diethyl ester)

Propanedioic acid,2-methyl-2-[4-(2-thienylcarbonyl)phenyl]-, 1,3-diethyl ester structure
52779-57-4 structure
Product Name:Propanedioic acid,2-methyl-2-[4-(2-thienylcarbonyl)phenyl]-, 1,3-diethyl ester
Numero CAS:52779-57-4
MF:C19H20O5S
MW:360.424104690552
CID:368487
PubChem ID:104320
Update Time:2025-04-19

Propanedioic acid,2-methyl-2-[4-(2-thienylcarbonyl)phenyl]-, 1,3-diethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Propanedioic acid,2-methyl-2-[4-(2-thienylcarbonyl)phenyl]-, 1,3-diethyl ester
    • diethyl 2-methyl-2-[4-(thiophene-2-carbonyl)phenyl]propanedioate
    • diethyl methyl[4-(2-thienylcarbonyl)phenyl]malonate
    • Diethyl methyl(4-(2-thienylcarbonyl)phenyl)malonate
    • diethyl methyl[4-(thiophen-2-ylcarbonyl)phenyl]propanedioate
    • DTXSID70200757
    • SCHEMBL11708745
    • Propanedioic acid, methyl[4-(2-thienylcarbonyl)phenyl]-, diethyl ester
    • NS00032582
    • 52779-57-4
    • 3X6KWJ55R6
    • diethyl 2-methyl-2-[p-(2-thenoyl)phenyl]malonate
    • 1,3-Diethyl 2-methyl-2-[4-(2-thienylcarbonyl)phenyl]propanedioate
    • EINECS 258-169-3
    • Propanedioic acid, 2-methyl-2-[4-(2-thienylcarbonyl)phenyl]-, 1,3-diethyl ester
    • RSUSQCKVKWHQFM-UHFFFAOYSA-N
    • Inchi: 1S/C19H20O5S/c1-4-23-17(21)19(3,18(22)24-5-2)14-10-8-13(9-11-14)16(20)15-7-6-12-25-15/h6-12H,4-5H2,1-3H3
    • Chiave InChI: RSUSQCKVKWHQFM-UHFFFAOYSA-N
    • Sorrisi: S1C=CC=C1C(C1C=CC(=CC=1)C(C(=O)OCC)(C(=O)OCC)C)=O

Proprietà calcolate

  • Massa esatta: 360.1032
  • Massa monoisotopica: 360.10314491g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 9
  • Complessità: 478
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 4.3
  • Superficie polare topologica: 97.9Ų

Proprietà sperimentali

  • PSA: 69.67
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd